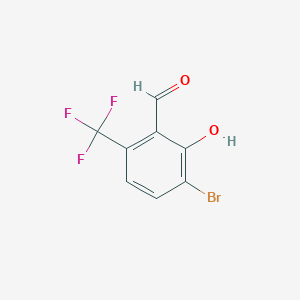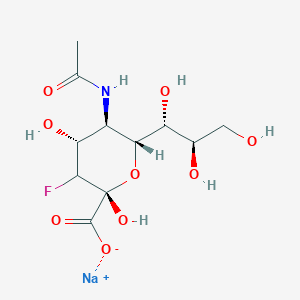
Sodium (2R,4R,5R,6R)-5-acetamido-3-fluoro-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (2R,4R,5R,6R)-5-acetamido-3-fluoro-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including multiple hydroxyl groups, a fluorine atom, and an acetamido group, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2R,4R,5R,6R)-5-acetamido-3-fluoro-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the use of β-D-galactose pentaacetate as a starting material. The synthesis proceeds through a series of reactions, including deacetylation, fluorination, and acetamidation, to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Sodium (2R,4R,5R,6R)-5-acetamido-3-fluoro-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution of the fluorine atom can produce a variety of substituted derivatives.
科学的研究の応用
Sodium (2R,4R,5R,6R)-5-acetamido-3-fluoro-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Sodium (2R,4R,5R,6R)-5-acetamido-3-fluoro-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The presence of multiple functional groups allows for diverse interactions with biological molecules, contributing to its multifaceted effects.
類似化合物との比較
Similar Compounds
Similar compounds include other fluorinated carbohydrates and acetamido derivatives. Examples include:
Fluoro-sugars: Compounds with similar fluorine substitution on sugar moieties.
Acetamido-sugars: Compounds with acetamido groups on sugar backbones.
Uniqueness
What sets Sodium (2R,4R,5R,6R)-5-acetamido-3-fluoro-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate apart is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C11H17FNNaO9 |
|---|---|
分子量 |
349.24 g/mol |
IUPAC名 |
sodium;(2R,4R,5R,6R)-5-acetamido-3-fluoro-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C11H18FNO9.Na/c1-3(15)13-5-7(18)9(12)11(21,10(19)20)22-8(5)6(17)4(16)2-14;/h4-9,14,16-18,21H,2H2,1H3,(H,13,15)(H,19,20);/q;+1/p-1/t4-,5-,6-,7-,8-,9?,11+;/m1./s1 |
InChIキー |
SPRSKTUOPLCYQX-FPPWDQOYSA-M |
異性体SMILES |
CC(=O)N[C@@H]1[C@H](C([C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])O)F)O.[Na+] |
正規SMILES |
CC(=O)NC1C(C(C(OC1C(C(CO)O)O)(C(=O)[O-])O)F)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


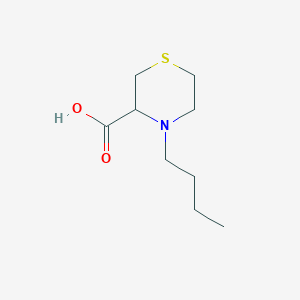

![4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12852504.png)



![Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B12852530.png)
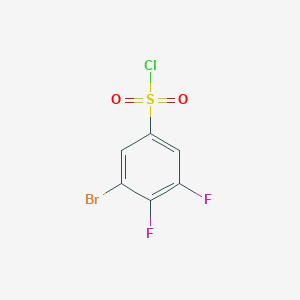


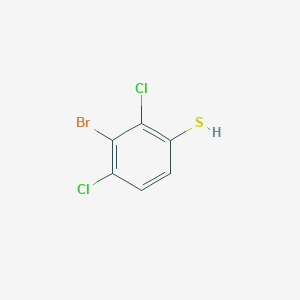
![5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12852550.png)

